molecular formula C18H24ClNOS B14517847 [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride CAS No. 62763-94-4

[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride

Cat. No.: B14517847
CAS No.: 62763-94-4
M. Wt: 337.9 g/mol
InChI Key: ATWZYJXRDHKADJ-UHFFFAOYSA-N
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Description

[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is an organic compound that features a complex structure with both phenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-(Butylaminomethyl)phenyl sulfide with formaldehyde under acidic conditions to form the desired methanol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between sulfanyl-containing molecules and biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development and optimization.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of [2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with target molecules, leading to changes in their activity or function. The phenyl groups may also participate in π-π interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol
  • [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydrobromide
  • [2-(Butylaminomethyl)phenyl]sulfanylphenylmethanol;hydroiodide

Uniqueness

[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

62763-94-4

Molecular Formula

C18H24ClNOS

Molecular Weight

337.9 g/mol

IUPAC Name

[2-[2-(butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride

InChI

InChI=1S/C18H23NOS.ClH/c1-2-3-12-19-13-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)14-20;/h4-11,19-20H,2-3,12-14H2,1H3;1H

InChI Key

ATWZYJXRDHKADJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=CC=C1SC2=CC=CC=C2CO.Cl

Origin of Product

United States

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